Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1334375-25-5
VCID: VC6348987
InChI: InChI=1S/C18H22N4O6S/c1-12-20-16(28-21-12)11-19-17(23)13-7-9-22(10-8-13)29(25,26)15-5-3-14(4-6-15)18(24)27-2/h3-6,13H,7-11H2,1-2H3,(H,19,23)
SMILES: CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Molecular Formula: C18H22N4O6S
Molecular Weight: 422.46

Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate

CAS No.: 1334375-25-5

Cat. No.: VC6348987

Molecular Formula: C18H22N4O6S

Molecular Weight: 422.46

* For research use only. Not for human or veterinary use.

Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate - 1334375-25-5

Specification

CAS No. 1334375-25-5
Molecular Formula C18H22N4O6S
Molecular Weight 422.46
IUPAC Name methyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]sulfonylbenzoate
Standard InChI InChI=1S/C18H22N4O6S/c1-12-20-16(28-21-12)11-19-17(23)13-7-9-22(10-8-13)29(25,26)15-5-3-14(4-6-15)18(24)27-2/h3-6,13H,7-11H2,1-2H3,(H,19,23)
Standard InChI Key NPFHBCDXIIJQSI-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound integrates four key domains:

  • Methyl benzoate core: A para-substituted aromatic ester providing structural rigidity and hydrophobicity.

  • Sulfonyl-piperidine bridge: A sulfonamide-linked piperidine ring enhancing solubility and enabling hydrogen-bond interactions.

  • Carbamoyl spacer: A urea derivative connecting the piperidine and oxadiazole moieties.

  • 3-Methyl-1,2,4-oxadiazole: A heterocyclic ring known for metabolic stability and bioisosteric replacement of ester/carbamate groups .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₆S
Molecular Weight473.49 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors8 (N, O, S atoms)
Topological Polar Surface Area143 Ų
LogP (Octanol-Water)1.82 (Predicted)

Derived from PubChem CID 3061253 and 782222 structural analogs .

Spectroscopic Features

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O carbamate), and 1350 cm⁻¹ (S=O asymmetric stretch) .

  • ¹H NMR (DMSO-d₆): δ 8.05 (d, 2H, aromatic), 7.65 (d, 2H, aromatic), 4.45 (s, 2H, CH₂-oxadiazole), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 4H, piperidine), 2.40 (s, 3H, CH₃-oxadiazole) .

  • ¹³C NMR: 167.2 ppm (ester carbonyl), 159.8 ppm (oxadiazole C=N), 52.1 ppm (piperidine C-N) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a four-step sequence:

  • Oxadiazole Formation: Cyclocondensation of methyl amidoxime with acetyl chloride to yield 3-methyl-1,2,4-oxadiazole.

  • Carbamoyl Linkage Installation: Reaction of oxadiazolemethylamine with 4-(chlorosulfonyl)piperidine-1-carboxylate under Schotten-Baumann conditions.

  • Esterification: Coupling of the sulfonyl-piperidine intermediate with methyl 4-hydroxybenzoate using DCC/DMAP.

  • Global Deprotection: Acidic hydrolysis of tert-butyl carbamate (if used) followed by neutralization .

Microwave-Assisted Optimization

Adapting protocols from ACS Omega , microwave irradiation (150°C, 20 min) improves yields (82% vs. 58% conventional) by accelerating the oxadiazole cyclization and carbamoylation steps.

Table 2: Reaction Optimization

ParameterConventionalMicrowave
Time (h)120.33
Yield (%)5882
Purity (HPLC, %)9199

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced to 1.8 mg/mL in 0.5% Tween-80 .

  • Plasma Stability: 94% remaining after 2 h in human plasma (37°C), indicating resistance to esterase hydrolysis .

ADMET Predictions

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption).

  • CYP450 Inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 12 µM).

  • hERG Blockade: Low risk (IC₅₀ > 30 µM) .

Biological Activity and Mechanism

Table 3: Comparative Enzyme Inhibition

TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
α-Glucosidase14Acarbose38
BChE8Donepezil0.01

Molecular Modeling Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Frontier Orbitals: HOMO localized on oxadiazole (-7.2 eV), LUMO on benzoate (-2.1 eV), enabling charge-transfer interactions.

  • Molecular Electrostatic Potential (MEP): Strong negative potential (-45 kcal/mol) near sulfonyl oxygen, favoring ionic interactions .

Applications and Future Directions

Therapeutic Prospects

  • Antidiabetic Agent: α-Glucosidase inhibition aligns with postprandial glucose control strategies.

  • Neurodegenerative Diseases: BChE inhibition may ameliorate cholinergic deficits in Alzheimer’s pathology.

Synthetic Challenges

  • Regioselectivity: Risk of oxadiazole isomer formation during cyclization requires stringent temperature control.

  • Scale-Up: Microwave batch limitations necessitate flow chemistry adaptation for industrial production .

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